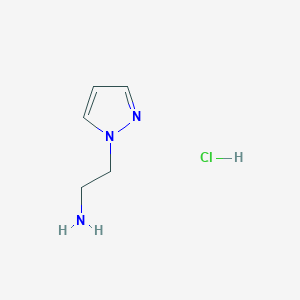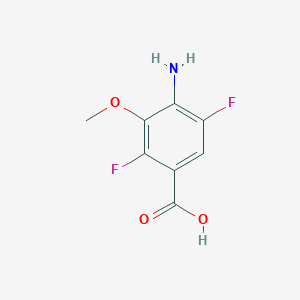![molecular formula C14H12O2 B13944457 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 56771-84-7](/img/structure/B13944457.png)
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclo framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar bicyclic structure but lacks the phenyl group.
9-Methyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar structure with a methyl group instead of a phenyl group
Uniqueness
The presence of the phenyl group in 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one distinguishes it from other similar compounds. This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its applications and properties .
Properties
CAS No. |
56771-84-7 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
9-phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one |
InChI |
InChI=1S/C14H12O2/c15-14-11-8-4-5-9-12(16-14)13(11)10-6-2-1-3-7-10/h1-9,11-13H |
InChI Key |
PMNXZUFWNOCUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=CC=CC2OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


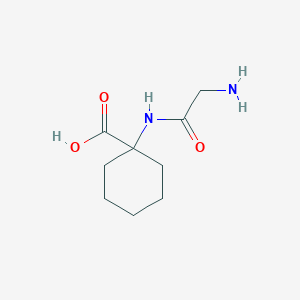
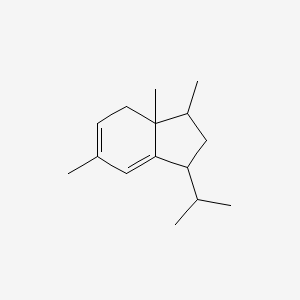
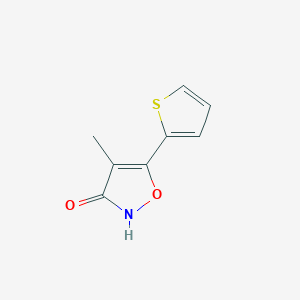


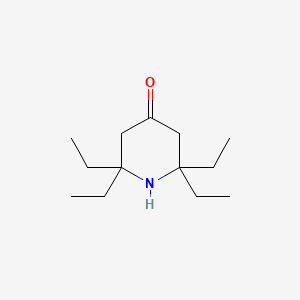
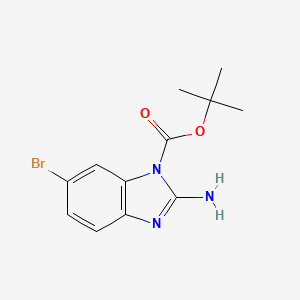
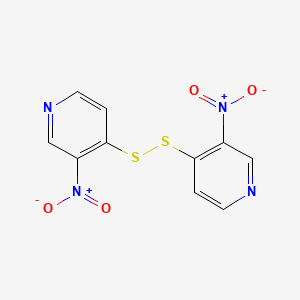
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


